2-Methylhexacosane

説明

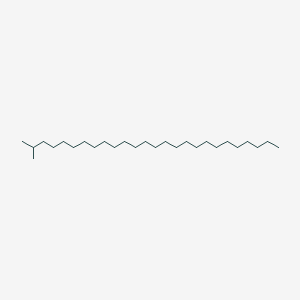

Structure

2D Structure

特性

IUPAC Name |

2-methylhexacosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H56/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(2)3/h27H,4-26H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEBPORIYFVRVCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H56 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50166044 | |

| Record name | 2-Methylhexacosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Methylhexacosane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032661 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1561-02-0 | |

| Record name | 2-Methylhexacosane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1561-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylhexacosane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001561020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylhexacosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYLHEXACOSANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H75543DI44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methylhexacosane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032661 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

49 - 50.5 °C | |

| Record name | 2-Methylhexacosane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032661 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Historical Context of Branched Alkanes in Natural Products and Biological Systems

Branched alkanes, a class of saturated hydrocarbons characterized by a main carbon chain with one or more alkyl side groups, are ubiquitous in nature. thoughtco.com Unlike their linear counterparts, the introduction of a branch, such as a methyl group, creates structural complexity that influences their physical properties and biological functions. Historically, the study of alkanes, also known as paraffins, focused on their role as simple, relatively inert components of petroleum and natural gas. thoughtco.comwikipedia.org

However, as analytical techniques advanced, scientists began to identify these compounds in a wide array of living organisms. Branched-chain alkanes are integral components of the epicuticular wax layer of plants and the cuticles of insects. researchgate.net This waxy layer serves as a crucial protective barrier against desiccation, UV radiation, and pathogen invasion. Early research into these natural products recognized their structural role, but the functional significance of specific branching patterns remained a developing field of study. It is now understood that these molecules are not merely passive structural components but active participants in chemical communication and ecological interactions. researchgate.netfrontiersin.org

Natural Occurrence and Biosynthesis of 2 Methylhexacosane

Phytochemical Investigations of Plant-Derived 2-Methylhexacosane

The investigation into the chemical constituents of various plants has frequently led to the identification of this compound. This compound is often found as a component of the plant's epicuticular wax or within extracts derived from different plant parts. Analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS), have been instrumental in its detection and quantification.

Identification in Medicinal Plant Extracts

This compound has been detected in extracts from a variety of plants recognized for their traditional medicinal uses.

Vitellaria paradoxa : In an analysis of the callus extract from Thevetia neriifolia, which also referenced compounds found in other medicinal plants, this compound was reported as a constituent at 6.870%. This same percentage was noted in a study on Vitellaria paradoxa (shea tree) stem bark extracts.

Santolina chamaecyparissus : An ethyl acetate (B1210297) extract from the leaves of cotton lavender (Santolina chamaecyparissus) was found to contain this compound, constituting 6.87% of the identified compounds.

Euphorbia nutans : GC-MS analysis of a dichloromethane (B109758) extract from the leaves of the eyebane plant (Euphorbia nutans) showed that this compound was a major component, representing 9.37% of the total constituents.

Ferula rutbaensis : Within the aqueous extract of fresh roots from the medicinal plant Ferula rutbaensis, this compound was identified, accounting for 2.52% of the phytochemicals.

Amaranthus hybridus : The hexane (B92381) extract from the stem of the smooth pigweed (Amaranthus hybridus) was shown to contain this compound among its most prevalent compounds.

Raphanus sativus : A phytochemical analysis of the aerial parts of the radish plant (Raphanus sativus) identified this compound in the benzene (B151609) extract.

Chasmanthe aethiopica : A comprehensive metabolic profiling of the leaf extract of Chasmanthe aethiopica using GLC/MS and LC/MS did not report the presence of this compound. The analysis of the n-hexane fraction identified 45 other compounds, with palmitic acid and methyl hexadecanoic acid ester being the major constituents.

Table 1: Detection of this compound in Medicinal Plant Extracts

| Plant Species | Plant Part Used | Extraction Method/Solvent | Relative Percentage (%) | Source(s) |

|---|---|---|---|---|

| Vitellaria paradoxa | Stem Bark | Callus Extract | 6.870 | |

| Santolina chamaecyparissus | Leaves | Ethyl Acetate Extract | 6.87 | |

| Euphorbia nutans | Leaves | Dichloromethane Extract | 9.37 | |

| Ferula rutbaensis | Fresh Roots | Aqueous Extract | 2.52 | |

| Amaranthus hybridus | Stem | Hexane Extract | Not specified | |

| Raphanus sativus | Aerial Part | Benzene Extract | Not specified |

Presence in Seed Oils (e.g., Adansonia digitata)

While the seed oil of the African baobab (Adansonia digitata) is known for its rich fatty acid profile, including oleic, linoleic, and palmitic acids, detailed phytochemical investigations found in the search results did not list this compound as a constituent.

Occurrence in Algal Species (e.g., green macro algae)

This compound has been identified in extracts from green macroalgae. In one study, it was detected as a minor component (0.38%) in the freshwater green alga Spirogyra spp. Another analysis of the green seaweed Codium tomentosum found this compound to be a more predominant compound, at 5.9% in the methanolic extract.

Detection in Mollusc Extracts (e.g., Cipangopaludina lecythis)

Investigations into the chemical composition of non-plant sources have also revealed the presence of this compound. It was identified in the shell and opercula extract of the freshwater snail Cipangopaludina lecythis. Another analysis of a bioactive extract reported its presence at 4.52%.

Entomological Occurrence of this compound in Insect Cuticular Hydrocarbons (CHCs)

In the field of entomology, this compound is recognized as a significant component of cuticular hydrocarbons (CHCs), which form a waxy layer on the insect's surface. These compounds are critical for preventing desiccation and for chemical communication.

This compound functions as an insect pheromone. It has been specifically identified in the cuticle of females of the longhorned beetle Myrmecophilus dasystomus, where it acts as a contact pheromone, but it is not found in males. In the fruit fly Drosophila melanogaster, this compound is present on females and serves to modulate aggression from males. Furthermore, this compound has been detected in the trail extracts of the yellow jacket wasp (Vespula vulgaris), suggesting a role in chemical trail-following. In forensic entomology, CHC profiles are used for species identification, and this compound has been noted as a species-specific marker for the blow fly Calliphora vomitoria.

Cuticular Localization and Distribution

This compound is a saturated, branched-chain hydrocarbon found across different biological kingdoms, most notably as a component of the insect cuticle. mdpi.comcaymanchem.com In insects, cuticular hydrocarbons (CHCs) form a waxy layer on the exoskeleton that primarily serves to prevent water loss and protect against environmental stressors. mdpi.comscienceopen.com this compound has been specifically identified in the cuticle of various insect species where it can also play a crucial role in chemical communication. caymanchem.com

For instance, it is present on the cuticle of female Drosophila melanogaster (the common fruit fly), where it modulates aggressive behaviors in males. caymanchem.com Similarly, it is a key component of the cuticular profile of females of the longhorned beetle, Mallodon dasystomus, but is absent in males. caymanchem.comgerli.com In this species, it functions as a contact pheromone, essential for initiating mating behavior in males. caymanchem.comgerli.com The compound has also been detected in trail extracts of the yellow jacket, Vespula vulgaris, suggesting a role as a trail pheromone. caymanchem.com

Beyond insects, this compound has been identified in other organisms. It is found in the shell and opercula extracts of the freshwater snail Cipangopaludina lecythis. e-fas.org The compound also occurs in the plant kingdom. It has been detected as a volatile compound in rice (Oryza sativa) and is a constituent of the plants Santolina chamaecyparissus and Morettia phillaeana. chemicalbook.comaloki.hu

Table 1: Documented Presence of this compound in Various Organisms

Kingdom Species Location/Function Reference Animalia Mallodon dasystomus (Longhorned Beetle) Female cuticle; contact pheromone [3, 18] Animalia Drosophila melanogaster (Fruit Fly) Female cuticle; modulates male aggression scienceopen.com Animalia Vespula vulgaris (Yellow Jacket) Trail extracts; trail pheromone scienceopen.com Animalia Calliphora vomitoria (Blow Fly) Cuticle; species-specific marker caymanchem.com Animalia Anastrepha ludens (Mexican Fruit Fly) Cuticle [6, 21] Animalia Cipangopaludina lecythis (Freshwater Snail) Shell and opercula unil.ch Plantae Oryza sativa (Rice) Volatile compound researchgate.net Plantae Santolina chamaecyparissus Plant extract mdpi.com Plantae Morettia phillaeana Plant extract mdpi.com

Interspecies Variations in CHC Profiles

The composition of cuticular hydrocarbons is often species-specific and serves as a chemical signature for distinguishing between different species, a field known as chemotaxonomy. mdpi.com The presence, absence, or relative abundance of specific compounds like this compound can be a key differentiator.

A study on blow flies, for example, found that this compound was a species-specific marker for Calliphora vomitoria, being present in its CHC profile but absent in the closely related species Calliphora vicina and Lucilia sericata. mdpi.com In the genus Drosophila, distinct CHC blends are a hallmark of different species. scienceopen.com Variations in the levels of this compound contribute to the divergent pheromone profiles that aid in reproductive isolation between species like Drosophila serrata and Drosophila birchii. nih.gov

Table 2: Interspecies Comparison of this compound Presence

Species Group Species with this compound Compared Species (Lacking or Different Profile) Significance Reference Blow Flies (Calliphoridae) Calliphora vomitoria Calliphora vicina, Lucilia sericata Species-specific marker caymanchem.com Fruit Flies (Drosophilidae) Drosophila serrata Drosophila birchii Contributes to divergent pheromone profiles Longhorned Beetles (Cerambycidae) Mallodon dasystomus (females) Mallodon dasystomus (males) Female-specific contact pheromone researchgate.net Fruit Flies (Tephritidae) Anastrepha ludens Anastrepha fraterculus Contributes to differing CHC profiles within the genus [6, 21]

Intraspecies Variations and Environmental Influences on CHC Production

Significant variation in CHC profiles, including the amount of this compound, can occur within a single species. mdpi.com These intraspecies differences are often linked to a combination of genetic and environmental factors such as sex, age, diet, geographic location, and temperature. mdpi.comresearchgate.net

Sexual dimorphism in CHC profiles is common. As noted, this compound is present in females of the beetle Mallodon dasystomus but not in males. caymanchem.comgerli.com In Drosophila melanogaster, insulin (B600854) signaling pathways, which can be influenced by nutrition, affect the CHC profile and, consequently, sexual attractiveness. plos.org Reduced insulin signaling leads to an increase in the levels of this compound. plos.org

Age is another critical factor. In the Mexican fruit fly, Anastrepha ludens, the quantity of this compound and other CHCs varies significantly as the flies age. bioone.orgsenasica.gob.mx Furthermore, there are notable differences between laboratory-reared and wild populations of A. ludens. senasica.gob.mx A specific mass-reared genetic sexing strain (Tap-7) was found to have significantly higher amounts of this compound compared to wild males and other reared strains. senasica.gob.mx

Geographic and climatic variables also exert a strong influence. Studies on Drosophila melanogaster from different global populations have shown that the relative amounts of this compound and 2-methyloctacosane (B72815) correlate with geoclimatic factors like latitude and temperature. researchgate.net Similarly, populations of Drosophila serrata in Australia exhibit latitudinal clines in their CHC profiles, which include this compound, suggesting an adaptive response to environmental gradients. uq.edu.au

Biosynthetic Pathways and Precursors of this compound in Biological Systems

The biosynthesis of cuticular hydrocarbons in insects is a complex, multi-step process that primarily occurs in specialized cells called oenocytes. scienceopen.comannualreviews.org The general pathway for all CHCs originates from fatty acid metabolism. researchgate.net

The synthesis of 2-methylalkanes, such as this compound, follows a distinct route from that of straight-chain alkanes (n-alkanes). annualreviews.org The key steps are:

Precursor Formation : The process begins with the formation of a methyl-branched fatty acid precursor. For 2-methylalkanes, the carbon skeleton is derived from specific amino acids. The precursor for 2-methylalkanes with an even number of carbon atoms in the total chain (like the 26 carbons in the parent chain of this compound) is derived from the amino acid valine . annualreviews.org This is in contrast to 2-methylalkanes with odd-numbered carbon chains, which use leucine (B10760876) as a precursor. annualreviews.org

Fatty Acid Synthesis : A specialized microsomal fatty acid synthase (FAS) incorporates the valine-derived starter unit. scienceopen.com In Drosophila melanogaster, a specific FAS gene (FASNCG3524) has been identified as essential for producing 2-methylalkanes; knocking down this gene significantly reduces their synthesis. annualreviews.org During chain elongation, a methylmalonyl-CoA unit is incorporated in place of a malonyl-CoA unit at a specific point, creating the methyl branch. researchgate.net

Elongation : The initial methyl-branched fatty acid is then elongated by a series of enzymes known as elongases, which sequentially add two-carbon units from malonyl-CoA, to produce a very-long-chain fatty acyl-CoA. nih.gov

Reduction and Decarbonylation : The very-long-chain fatty acyl-CoA is then reduced to a very-long-chain aldehyde. In the final step, this aldehyde undergoes oxidative decarbonylation, a reaction catalyzed by a cytochrome P450 enzyme (from the CYP4G family), which removes one carbon atom as carbon dioxide and yields the final hydrocarbon, this compound (C27H56). annualreviews.org

This entire biosynthetic pathway is tightly regulated, allowing for the precise production of the complex and often species-specific CHC blends observed in nature. scienceopen.comannualreviews.org

Table 3: Mentioned Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 24996 |

| Acetyl-CoA | 444493 |

| Valine | 6287 |

| Leucine | 6106 |

| 2-Methyloctacosane | 25000 |

| n-Tricosane | 14449 |

| n-Pentacosane | 15616 |

| 7-Tricosene | 5365516 |

| 7-Pentacosene | 5365520 |

| Malonyl-CoA | 839 |

Antimicrobial Efficacy

Research indicates that this compound possesses antimicrobial properties, showing effectiveness against both bacteria and fungi. mdpi.comresearchgate.net These activities are often attributed to its presence in plant-derived extracts.

Antibacterial Properties

This compound has been identified as a component in various plant extracts that exhibit antibacterial activity. mdpi.comresearchgate.netresearchgate.net For instance, an aqueous root extract of Trichosanthes dioica, which was found to contain 16.18% this compound, demonstrated notable antibacterial effects. researchgate.netphytojournal.com The study measured the zone of inhibition against both Gram-positive and Gram-negative bacteria.

The extract showed a greater inhibitory effect on the Gram-positive bacterium Bacillus subtilis compared to the Gram-negative bacterium Proteus mirabilis. researchgate.netphytojournal.com The findings from this research are summarized in the table below.

| Bacterial Strain | Gram Stain | Zone of Inhibition (mm) |

|---|---|---|

| Bacillus subtilis | Gram-positive | 13.7 |

| Proteus mirabilis | Gram-negative | 12.1 |

Antifungal Properties

The antifungal potential of this compound has been suggested through the study of plant extracts in which it is a constituent. Extracts from plants such as Santolina chamaecyparissus, which contains this compound, have been reported to possess antifungal capabilities. researchgate.net Further research on n-hexane extracts from the leaves of Swietenia mahagoni, also containing this compound, showed antifungal activity against the white-rot fungus Phanerochaete chrysosporium. Similarly, an ethyl acetate extract of Clitoria ternatea flower, which includes this compound among its components, displayed potent antifungal effects against Curvularia hoffmanni.

Cardiovascular Health Implications

Beyond its antimicrobial effects, this compound has been linked to potential benefits for cardiovascular health, specifically in relation to cholesterol levels.

Cholesterol-Decreasing Activity

Several studies have reported that this compound may contribute to lowering blood cholesterol. mdpi.comresearchgate.netresearchgate.netpreprints.org This property has been noted in the analysis of various plant extracts containing the compound. For example, research on the root extract of Trichosanthes dioica, which contains a significant amount of this compound, lists cholesterol-decreasing activity as one of its potential biological effects. researchgate.net This suggests a possible role for this compound in lipid metabolism, although the precise mechanisms have not been fully elucidated.

Anticancer Potential

Preliminary research has indicated that this compound may have potential as an anticancer agent, with studies focusing on its effects on specific cancer cell lines.

Activity in Cell Lines (e.g., MCF7)

The anticancer potential of this compound has been investigated in the context of breast cancer. A study involving an ethyl acetate extract from the leaves of Santolina chamaecyparissus, which contains 6.87% this compound, demonstrated activity against the human breast cancer cell line, MCF7. researchgate.netnih.gov

The research focused on the expression of the Epidermal Growth Factor Receptor (EGFR), a protein often implicated in cancer cell proliferation. Treatment of MCF7 cells with the extract at a concentration of 100 µg/mL resulted in a negative expression of EGFR, indicating a potential inhibitory effect on cancer cell-related pathways. researchgate.netnih.gov

| Plant Extract | Active Compound Presence | Cell Line | Target Protein | Result (Expression Value) |

|---|---|---|---|---|

| Ethyl acetate extract of Santolina chamaecyparissus | This compound (6.87%) | MCF7 (Human Breast Cancer) | Epidermal Growth Factor Receptor (EGFR) | -0.69297105 |

Compound Identification

Modulation of Gene Expression (e.g., EGFR)

Research has investigated the effects of plant extracts containing this compound on the expression of critical genes such as the Epidermal Growth Factor Receptor (EGFR). EGFR is a key protein in cell signaling pathways that regulate cell growth and proliferation, and its over-expression is a hallmark of various cancers.

A study focusing on an ethyl acetate extract (EAE) from the leaves of Santolina chamaecyparissus identified this compound as a major constituent, comprising 6.87% of the extract's total composition. fishersci.cauniv-ouargla.dz This extract was evaluated for its effect on EGFR expression in the MCF-7 human breast cancer cell line using quantitative real-time polymerase chain reaction (qRT-PCR). fishersci.cauniv-ouargla.dz The results indicated that treatment with the S. chamaecyparissus extract at a concentration of 100 µg/mL led to a negative expression of the EGFR protein, suggesting a downregulation of its gene. fishersci.cauniv-ouargla.dz This finding points to the potential of compounds within the extract to modulate cellular pathways associated with cancer, although the activity is attributed to the entire extract rather than the isolated compound. fishersci.ca

Table 1: Effect of Santolina chamaecyparissus Extract on EGFR Expression

| Plant Extract | Active Compound Presence | Cell Line | Method | Concentration | Result on EGFR Expression |

|---|

Antidiabetic Investigations

The antidiabetic potential of extracts containing this compound has been explored, primarily through its inhibitory effects on key carbohydrate-metabolizing enzymes.

Alpha-glucosidase is an intestinal enzyme responsible for breaking down complex carbohydrates into glucose. Inhibiting this enzyme can delay glucose absorption and help manage post-prandial blood sugar levels, a key strategy in diabetes management. thegoodscentscompany.com

The same ethyl acetate extract of Santolina chamaecyparissus, which contains this compound, demonstrated a concentration-dependent inhibition of the α-glucosidase enzyme. fishersci.cauniv-ouargla.dz The study determined the half-maximal inhibitory concentration (IC50) of the extract to be 110 ± 4.25 µg/mL. fishersci.cauniv-ouargla.dz This inhibitory capacity was found to be comparable to that of acarbose, a standard antidiabetic drug, which exhibited an IC50 value of 105 ± 3.74 µg/mL under the same conditions. fishersci.cauniv-ouargla.dz

Furthermore, a methanolic extract from the leaves of Graptophyllum pictum, which also lists this compound among its identified chemical constituents, showed inhibitory activity against α-glucosidase with an IC50 value of 194.59 ± 15.59 µg/mL. guidetopharmacology.orgthegoodscentscompany.com These findings suggest that plant extracts containing a mixture of bioactive compounds, including this compound, possess antidiabetic potential. fishersci.caguidetopharmacology.org

Table 2: Alpha-Glucosidase Inhibitory Activity of Plant Extracts Containing this compound

| Plant Extract Source | Active Compound Presence | IC50 Value of Extract (µg/mL) | Standard Control | IC50 Value of Standard (µg/mL) |

|---|---|---|---|---|

| Santolina chamaecyparissus | This compound fishersci.cauniv-ouargla.dz | 110 ± 4.25 fishersci.cauniv-ouargla.dz | Acarbose | 105 ± 3.74 fishersci.cauniv-ouargla.dz |

Antioxidant Activity

Extracts from various plants in which this compound has been identified have demonstrated notable antioxidant properties. Antioxidants are crucial for neutralizing harmful free radicals, thereby protecting cells from oxidative stress.

For instance, a methanolic extract of Graptophyllum pictum leaves, containing this compound as one of its phytochemicals, exhibited potent antioxidant activity. guidetopharmacology.orgmims.com The extract's efficacy was measured against 2,2-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals, showing IC50 values of 49.00 ± 3.20 μg/mL and 70.18 ± 3.27 μg/mL, respectively. guidetopharmacology.org Similarly, extracts of Mentha longifolia that were evaluated for their antioxidant potential also revealed the presence of this compound. flybase.org While these studies highlight the antioxidant capacity of the total extracts, they suggest that this compound is part of a synergistic mix of compounds contributing to this effect. guidetopharmacology.orgflybase.org

Table 3: Antioxidant Activity of Graptophyllum pictum Extract

| Assay | IC50 Value of Extract (µg/mL) |

|---|---|

| ABTS Radical Scavenging | 49.00 ± 3.20 guidetopharmacology.org |

Overview of Current Research Frontiers Involving 2 Methylhexacosane

Current research continues to explore the multifaceted nature of 2-methylhexacosane, focusing on its biosynthesis, ecological implications, and potential applications derived from its natural functions.

One major frontier is the elucidation of its biosynthetic pathways. The synthesis of methyl-branched cuticular hydrocarbons in insects is a complex process involving a network of enzymes like fatty acid synthases (FASs) and elongases. researchgate.net Understanding the specific genetic and enzymatic machinery responsible for producing this compound could offer insights into insect development and evolution. Research in this area investigates how insects create the specific methyl branching at the C-2 position, which is crucial for its function as a pheromone. researchgate.net

Another active area of investigation is its precise role in chemical ecology. mdpi.com Studies are examining how variations in the quantity of this compound on an insect's cuticle, which can be influenced by age and strain, affect social interactions and mating success. medkoo.commdpi.com For instance, research on the Mexican fruit fly (Anastrepha ludens) noted differences in this compound levels between different strains, which may impact their behavior. medkoo.com

Furthermore, the presence of this compound in numerous plant species, often as part of a complex mixture of bioactive compounds, prompts ongoing investigation into its pharmacological potential. journalijar.comjournalijar.comphytojournal.com While it has been identified in extracts showing antimicrobial or cholesterol-reducing activity, future research aims to isolate the effects of the pure compound and understand its mechanisms of action. mdpi.comresearchgate.net Its function as an insect pheromone also suggests potential applications in developing species-specific, environmentally friendly pest management strategies. smolecule.com

The following table provides an interactive look at some of the research findings related to this compound:

| Organism Studied | Role/Activity of this compound | Research Focus |

| Monochamus dasystomus (Longhorned Beetle) | Female-produced contact pheromone | Mating Behavior smolecule.comcaymanchem.com |

| Drosophila melanogaster (Fruit Fly) | Female-produced pheromone | Modulation of Male Aggression smolecule.comcaymanchem.com |

| Vespula vulgaris (Yellow Jacket Wasp) | Component of trail extracts | Chemical Communication/Navigation smolecule.comcaymanchem.com |

| Calliphora vomitoria (Blowfly) | Species-specific cuticular hydrocarbon | Forensic Entomology mdpi.com |

| Rosa hybrida (Rose) | Major volatile compound in flower extracts | Plant Chemistry, Potential Bioactivity mdpi.com |

| Amaranthus hybridus | Identified in stem extracts | Phytochemical Analysis journalijar.comjournalijar.com |

Ecological Roles and Pheromonal Function of 2 Methylhexacosane

Interspecies Communication Mechanisms

Pheromones are chemical signals that trigger a natural response in another member of the same species. 2-Methylhexacosane serves as a crucial mediator in the reproductive and social lives of various insects.

In the world of longhorned beetles, this compound is a vital component for successful reproduction. Research has identified it as the first contact pheromone in the species Monochamus dasystomus. smolecule.comcaymanchem.commedkoo.com The female of this species produces the compound on her cuticle, and it is not found on males. caymanchem.combertin-bioreagent.comlipidmaps.org This chemical signal is detected by the male upon physical contact, playing a direct role in contributing to and facilitating mating behavior. smolecule.comcaymanchem.combertin-bioreagent.com The reliance on a contact pheromone ensures that mating cues are exchanged only at very close range, a common strategy in various cerambycid beetles to ensure species recognition before mating.

In the fruit fly, Drosophila melanogaster, this compound plays a nuanced role in social dynamics, specifically in modulating aggression. smolecule.comcaymanchem.comtargetmol.com The compound is present on the cuticle of female flies and acts as a signal to males. caymanchem.combertin-bioreagent.comlipidmaps.org Studies have shown that this pheromonal cue from the female influences and modulates the level of aggression that males display towards them. smolecule.comcaymanchem.combertin-bioreagent.com This chemical communication is essential for regulating social interactions and preventing harmful conflict, thereby facilitating successful courtship and mating. smolecule.com

Mating Behavior in Coleoptera (e.g., Monochamus dasystomus)

Intraspecies Signaling and Social Behavior

Beyond one-on-one interactions, this compound is also integral to the organization of complex insect societies.

For social insects like the common yellow jacket wasp, Vespula vulgaris, effective communication is paramount for colony survival. This compound has been identified as a component in the trail extracts of this species. smolecule.comcaymanchem.comlipidmaps.org Research has demonstrated that cuticular lipids, which include this compound, act as a trail pheromone. caymanchem.comresearchgate.netnih.gov An artificial trail created from an extract of these lipids is as effective at guiding foraging wasps as a trail laid naturally. researchgate.netnih.gov This indicates that these hydrocarbons are a key part of the chemical trail that workers follow for navigation and foraging, showcasing the compound's role in large-scale social coordination. smolecule.comresearchgate.net

Table 1: Pheromonal Functions of this compound in Select Insect Species

| Species | Order | Pheromonal Function | Behavioral Outcome |

|---|---|---|---|

| Monochamus dasystomus | Coleoptera | Contact Mating Pheromone | Facilitates mating behavior in males upon contact with females. smolecule.comcaymanchem.combertin-bioreagent.com |

| Drosophila melanogaster | Diptera | Aggression Modulator | Modulates male aggression towards females. smolecule.comcaymanchem.combertin-bioreagent.com |

| Vespula vulgaris | Hymenoptera | Trail Pheromone Component | Used for navigation and trail-following during foraging. smolecule.comcaymanchem.comresearchgate.net |

Ecological Implications for Pest Management and Biological Control Strategies

The specific and potent role of this compound as an insect pheromone presents significant opportunities for developing targeted and environmentally conscious pest management strategies. smolecule.com Understanding how this chemical drives crucial behaviors like mating and foraging allows for the creation of innovative control methods. For instance, synthetic this compound could be used as a bait in pheromone traps to attract and capture specific pest species, such as certain longhorned beetles, thereby monitoring or reducing their populations without the use of broad-spectrum pesticides.

Furthermore, knowledge of this compound's role in aggression and social behavior could lead to strategies that disrupt pest mating or social cohesion. In some contexts, herbivore-induced plant volatiles, which can include compounds like this compound, are part of a plant's natural defense system, attracting the natural enemies of the herbivorous pests. aloki.hu Harnessing these tritrophic interactions—involving the plant, the pest, and the pest's predator—offers a sophisticated avenue for biological control, potentially enhancing the efficacy of integrated pest management (IPM) programs. aloki.hu

Advanced Analytical Methodologies for 2 Methylhexacosane Research

Chromatographic Techniques

Chromatography is the cornerstone for separating 2-methylhexacosane from other components in a sample. The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the compounds of interest.

Gas chromatography-mass spectrometry (GC-MS) is the most prevalent and powerful technique for the analysis of this compound and other cuticular hydrocarbons (CHCs). mdpi.comresearchgate.net This method offers high resolution for separating complex mixtures and definitive identification based on mass spectra.

In a typical GC-MS analysis, the sample, often a hexane (B92381) extract of an insect cuticle or a plant volatile extract, is injected into the gas chromatograph. mdpi.comjournalijar.com The components are separated based on their boiling points and interactions with the stationary phase of the capillary column. unl.edu As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized, and the resulting fragments are detected. The fragmentation pattern, or mass spectrum, serves as a chemical fingerprint for identification. unl.edu

The identification of this compound is confirmed by comparing its mass spectrum and retention time with those of authentic standards or with established libraries like the National Institute of Standards and Technology (NIST) library. faunajournal.comunl.edu The retention index (RI) or Kovat's index (KI) is also a crucial parameter for confirming the identity of methyl-branched alkanes, as it provides a standardized retention time relative to a series of n-alkanes. unl.eduunl.edu

Quantification of this compound is typically achieved by integrating the peak area of its corresponding signal in the total ion chromatogram and comparing it to the peak area of an internal or external standard of a known concentration. mdpi.com

Research Findings from GC-MS Analysis:

In a study on rose mutants, GC-MS analysis identified this compound as a major volatile compound, with its content ranging from 14.0% to 22.8% across different genotypes. mdpi.com

Analysis of cuticular hydrocarbons in Gonipterini weevils revealed the presence of this compound, although in very low levels in the species studied, in contrast to higher concentrations found in other Gonipterus species. mdpi.com

A GC-MS analysis of the n-hexane extract of Lactuca runcinata DC. leaves identified this compound as a significant component, constituting 9.37% of the extract. researchgate.net

In a study of volatile compounds in coconut milk, this compound was identified among the constituents. ijcmas.com

Table of GC-MS Parameters for this compound Analysis

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Column | DB-1 or Rtx-5MS (non-polar) | mdpi.comunl.edu |

| Carrier Gas | Helium | mdpi.com |

| Injection Mode | Splitless | mdpi.com |

| Oven Temperature Program | Initial temp. 40-60°C, ramped to 300-325°C | mdpi.commdpi.com |

| Ionization Mode | Electron Impact (EI) at 70 eV | mdpi.com |

| Mass Scan Range | m/z 40-700 | mdpi.comunl.edu |

While GC-MS is the standard for volatile compounds like this compound, liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for analyzing a broader range of lipophilic compounds. LC-MS is particularly advantageous for non-volatile or thermally labile molecules that are not suitable for GC analysis. chromatographyonline.com

In the context of this compound research, LC-MS can be used for comprehensive lipidomic profiling of an organism or plant extract. This allows for the simultaneous analysis of various lipid classes, providing a more complete picture of the chemical profile. Although direct analysis of saturated hydrocarbons like this compound by LC-MS is less common due to their nonpolar nature and lack of a chromophore for UV detection, the technique is invaluable for analyzing the broader chemical context in which this compound is found. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Spectroscopic Characterization Methods (e.g., FTIR)

Fourier-transform infrared spectroscopy (FTIR) is a spectroscopic technique used to identify the functional groups present in a molecule. thebioscan.com While not typically used for the primary identification of a specific alkane in a complex mixture, FTIR can provide characteristic information about the types of chemical bonds present. For a sample containing this compound, the FTIR spectrum would show characteristic C-H stretching vibrations for alkanes in the 2800–3000 cm⁻¹ region and bending vibrations for methyl groups around 1375–1465 cm⁻¹. mdpi.comtjpps.org This can be useful for confirming the presence of aliphatic hydrocarbons in an extract.

Chemometric Approaches in Data Analysis

The large and complex datasets generated by chromatographic techniques, especially GC-MS, necessitate the use of multivariate statistical methods, or chemometrics, to extract meaningful biological information. mdpi.com

Principal Component Analysis (PCA) is a statistical procedure that uses an orthogonal transformation to convert a set of observations of possibly correlated variables into a set of values of linearly uncorrelated variables called principal components. semanticscholar.org In the context of this compound research, PCA is widely used in chemotaxonomy to differentiate between species, populations, or even sexes of insects based on their cuticular hydrocarbon profiles. mdpi.comresearchgate.net

By reducing the dimensionality of the data, PCA allows for the visualization of the relationships between different samples in a scores plot. mdpi.com Samples with similar CHC profiles, including the relative abundance of this compound, will cluster together, while those with different profiles will be separated. mdpi.commdpi.com This approach has been successfully applied to distinguish between different species of weevils and to evaluate the diversity of volatile compounds in rose cultivars. mdpi.commdpi.com

Hierarchical Cluster Analysis (HCA) is another multivariate statistical method used to find clusters of similar data points. semanticscholar.org In HCA, a dendrogram is constructed to visualize the hierarchical relationships between samples. mdpi.com This method is often used in conjunction with PCA to further explore the chemical diversity within a set of samples based on their hydrocarbon profiles. mdpi.commdpi.com For instance, HCA has been used to group rose genotypes based on the similarity of their 77 volatile compounds, including this compound. mdpi.com It has also been used to show the relationships between different weevil species based on their CHC profiles, corroborating the results from PCA. mdpi.com

Principal Component Analysis (PCA) for Chemotaxonomy

Metabolomics Profiling and Quantification Studies

Metabolomics, the large-scale study of small molecules or metabolites within cells, biofluids, tissues, or organisms, has been instrumental in elucidating the role of various compounds in health and disease. In the context of this compound research, metabolomics profiling coupled with sophisticated analytical platforms has enabled its identification and measurement in specific biological contexts.

One notable application of metabolomics in this compound research is its identification within the microenvironment of periapical lesions, which are pathological conditions affecting the tissues around the apex of a tooth root. nih.gov A comparative metabolomics study successfully identified this compound in samples extracted from periapical abscesses, radicular cysts, and periapical granulomas. nih.govnih.gov

The identification was achieved using gas chromatography-mass spectrometry (GC-MS), a powerful analytical technique that separates chemical compounds and then identifies them based on their mass-to-charge ratio and fragmentation pattern. nih.govnih.gov This study demonstrated the presence of this compound as a shared metabolite across these different types of inflammatory lesions, suggesting its potential involvement in the common pathological processes underlying these conditions. nih.gov Further investigation is needed to clarify the exact role of shared metabolites like this compound in the development and remodeling of these lesions. nih.gov

Following its identification, quantitative analysis was performed to compare the levels of this compound across different periapical lesions. nih.govnih.gov The quantity of each metabolite was determined by measuring the area under its peak in the gas chromatogram relative to the total area of all detected metabolites. nih.govwikipedia.org

In a comparative analysis of metabolites found only in periapical lesions (periapical abscess, radicular cyst, and periapical granuloma), this compound was one of the shared compounds, along with nonadecane (B133392) and disulfide, di-tert-dodecyl. nih.gov For the purpose of comparison, the level of this compound in periapical abscesses was set as the one-fold reference point. nih.govwikipedia.org The study found that while present in all three lesion types, there were no statistically significant differences in the relative abundance of this compound among them. nih.gov

Table 1: Quantitative Comparison of Shared Metabolites in Periapical Lesions

This table shows the relative fold change of this compound and other shared metabolites in different periapical lesions. The quantity of each metabolite was represented as the area under the peak, and the data displays the fold change relative to the reference lesion.

| Metabolite | Periapical Abscess (Reference) | Radicular Cyst (Fold Change) | Periapical Granuloma (Fold Change) |

| This compound | 1.0 | Not Significantly Different | Not Significantly Different |

| Nonadecane | 1.0 | Not Significantly Different | Not Significantly Different |

| Disulfide, di-tert-dodecyl | 1.0 | Not Significantly Different | Not Significantly Different |

Data adapted from a comparative metabolomics study of periapical lesions. nih.gov

Synthetic Approaches and Derivatization Studies

Chemical Synthesis Pathways

The artificial creation of long-chain branched alkanes like 2-methylhexacosane is a significant area of research, driven by the need for pure standards for biological studies and for understanding their physical and chemical properties. Synthesis of these molecules can be challenging due to the low solubility of intermediates. uiowa.edu

Alkylation Reactions

Alkylation reactions are a fundamental method for constructing the carbon skeleton of branched alkanes. These reactions involve the addition of an alkyl group to a substrate molecule. mt.com

Friedel-Crafts Alkylation: This classic method can be used to introduce a methyl group to a long-chain alkane. For instance, hexacosane (B166357) could theoretically be reacted with a methylating agent in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). However, controlling the position of methylation on a long alkane chain to specifically produce the 2-methyl isomer is a significant challenge. Industrial applications of alkylation often focus on producing high-octane gasoline by alkylating olefins to form longer, branched-chain hydrocarbons. mt.com

Grignard and Related Reactions: Grignard reagents are frequently employed in the synthesis of branched hydrocarbon chains. tandfonline.com These reactions involve the addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound, followed by further steps to produce the final alkane. While effective, most published syntheses using this method focus on alkanes of moderate chain length (up to C40). tandfonline.com

Dithiane Alkylation: A more recent and facile three-step synthesis has been developed for high-molecular-weight branched alkanes. uiowa.edutandfonline.com This method utilizes the alkylation of 1,3-dithiane. The process involves the bisalkylation of a bis(dithianyl)alkane intermediate with a suitable 1-bromoalkane, followed by desulfurization with Raney nickel to yield the desired long-chain alkane. uiowa.edutandfonline.com This approach allows for the synthesis of alkanes with mid-chain methylation. uiowa.edu

Catalytic Processes for Hydrocarbon Formation

Catalytic processes are crucial in both laboratory synthesis and industrial production of hydrocarbons, offering routes to create branched alkanes from various starting materials.

Hydrocracking and Hydroisomerization: These are key refinery processes for converting long-chain hydrocarbons into more valuable branched isomers. mdpi.com Hydrocracking breaks down large hydrocarbon molecules into smaller, often branched, ones in the presence of a catalyst and hydrogen. psu.eduresearchgate.net Hydroisomerization specifically aims to rearrange the carbon skeleton of linear alkanes to form branched isomers without significant changes in carbon number. mdpi.com Both processes typically utilize bifunctional catalysts containing both metal and acid sites. mdpi.comosti.gov The metal component facilitates hydrogenation and dehydrogenation, while the acid sites are responsible for the skeletal rearrangement. mdpi.com

Catalytic Hydrogenation: This process is used to convert unsaturated precursors, such as alkenes, into saturated alkanes. For example, an alkene with the correct carbon skeleton can be hydrogenated to produce this compound.

Aldol (B89426) Condensation and Hydrodeoxygenation: In the context of producing biofuels from biomass, long-chain branched alkanes can be synthesized through a two-step process. First, aldol condensation of smaller platform molecules (like furfural (B47365) and levulinic acid) is used to create a longer carbon chain intermediate. researchgate.net This is followed by hydrodeoxygenation to remove oxygen atoms and produce the final alkane. researchgate.net

Natural Extraction and Isolation Procedures

This compound is a naturally occurring compound, primarily found as a component of cuticular hydrocarbons (CHCs) in insects. chromatographytoday.comchemicalbook.com These CHCs form a waxy layer on the insect's exoskeleton, playing vital roles in preventing water loss and in chemical communication. chromatographytoday.comncsu.edu

The extraction of CHCs from insects is a common procedure in chemical ecology studies. The primary methods involve solvent extraction.

Solvent Extraction: This is the most traditional and widely used method. bioone.org It involves immersing the whole insect, or the specific body part of interest, in a non-polar solvent for a short period. bioone.orgmdpi.com

Common Solvents: Hexane (B92381) and pentane (B18724) are the most frequently used solvents for CHC extraction. bioone.orgmdpi.comresearchgate.net Heptane is also utilized. bioone.org

Procedure: Typically, insects are submerged in the solvent (e.g., hexane) for a few minutes. ncsu.edubioone.org The solvent is then decanted, and the process may be repeated to ensure complete extraction of the surface lipids. ncsu.edu The resulting extract contains the CHCs, which can then be analyzed, often using gas chromatography-mass spectrometry (GC-MS). mdpi.com

Minimizing Internal Lipid Contamination: A key consideration is to avoid extracting internal lipids. Shorter extraction times are often employed to minimize the leaching of non-cuticular hydrocarbons. bioone.org

Solid-Phase Microextraction (SPME): This technique offers an alternative to solvent extraction and is suggested to be more characteristic of the insect's surface compounds. bioone.org SPME involves direct contact of a coated fiber with the insect's cuticle to adsorb the CHCs. bioone.org

Following extraction, the crude extract is often purified to isolate the hydrocarbon fraction from other lipids. This is typically achieved using column chromatography with silica (B1680970) gel. ncsu.edu

Exploration of this compound Derivatives

The study of derivatives of this compound and related compounds is primarily focused on understanding their biological activity, particularly in the context of insect chemical communication.

Modifications for Enhanced Bioactivity

Research into modifying structures like this compound aims to understand the chemical basis of their biological function, such as their role as pheromones. While specific modifications of this compound for enhanced bioactivity are not extensively documented, general principles from pheromone research can be applied. Modifications could include:

Halogenation: The introduction of halogen atoms (e.g., chlorine, bromine) can alter the electronic properties and shape of the molecule, potentially influencing its interaction with receptors.

Varying Chain Length and Branching: Studies on other insect pheromones have shown that altering the length of the carbon chain or the position of methyl branches can have a significant impact on biological activity. royalsocietypublishing.org

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound relates to its biological activity. royalsocietypublishing.org In the context of insect semiochemicals (compounds that mediate interactions), SAR studies help to identify the key structural features necessary for a molecule to be recognized by an insect's olfactory system. royalsocietypublishing.orgmdpi-res.com

Key Principles: SAR studies involve systematically modifying the structure of a known active compound and observing the effect of these changes on its biological activity. royalsocietypublishing.org For insect pheromones, this often involves synthesizing a series of analogues with variations in:

The position and type of functional groups.

The length of the carbon chain.

The position and number of double bonds.

The position of methyl branches. royalsocietypublishing.org

The stereochemistry of chiral centers. royalsocietypublishing.org

Application to this compound: While specific, extensive SAR studies on this compound are not widely published, the principles are directly applicable. For example, synthesizing and testing other isomers (e.g., 3-methylhexacosane, 4-methylhexacosane) and analogues with different chain lengths would provide insight into the structural requirements for its biological activity. The introduction of methyl groups into the carbon chain of pheromone analogues has been shown in other systems to be a key step in SAR investigations. royalsocietypublishing.org Such studies are crucial for developing new and more effective semiochemicals for applications like pest management. mdpi-res.com

Chemotaxonomic Significance of 2 Methylhexacosane

Classification and Identification of Insect Species based on CHC Profiles

Cuticular hydrocarbons (CHCs) are a layer of lipids on an insect's exoskeleton that primarily prevent water loss but also play crucial roles in chemical communication and species recognition. oup.comnih.gov The unique blend of CHCs, which can include n-alkanes, alkenes, and methyl-branched alkanes like 2-methylhexacosane, creates a species-specific chemical signature. nih.govmdpi.com This specificity makes CHC profiling a valuable tool for insect taxonomy, particularly in cases where morphological identification is challenging, such as with cryptic species, immature stages, or incomplete specimens found in forensic investigations. oup.comnih.govmdpi.com

Research has demonstrated the utility of this compound as a key indicator for identifying various insect species:

Diptera (Flies): In forensic entomology, accurate species identification of necrophagous flies is critical. Studies on blow flies have shown that this compound is a species-specific marker for Calliphora vomitoria. nih.govmdpi.com Its presence allows for clear differentiation from the closely related species Calliphora vicina and Lucilia sericata, even at the first instar larval stage. nih.govmdpi.com While CHC profiles of C. vomitoria and C. vicina are generally more similar to each other than to L. sericata, the unique presence of this compound in C. vomitoria is a definitive diagnostic feature. mdpi.com The analysis of CHCs from pupal exuviae (empty pupal cases) has also proven to be a reliable method for identifying forensically important flies. oup.com

Coleoptera (Beetles): In the longhorned beetle Mallodon dasystomus, this compound is one of two co-dominant, female-specific CHCs, accounting for a significant portion of the total hydrocarbons. gerli.com Its absence in males makes it a reliable marker for sex differentiation and a key component of the female's contact pheromone blend. gerli.comcaymanchem.commedkoo.com Studies on Gonipterini weevils have also highlighted the chemotaxonomic potential of this compound. While one study reported relatively high concentrations of this compound in certain Gonipterus species, another investigation found very low levels in other weevils from the same tribe, indicating that its abundance can help delineate species within this group. mdpi.commdpi.comsciforum.net

Hymenoptera and Isoptera (Wasps, Ants, and Termites): this compound has been identified in the trail extracts of the yellow jacket Vespula vulgaris and in the Dufour's gland of the invasive yellow paper wasp Polistes versicolor. caymanchem.comresearchcommons.org In termites, such as Reticulitermes lucifugus, mass spectrometry has detected a peak corresponding to the combined presence of heptacosane (B1219689) and this compound, confirming its presence in their CHC profile. researchgate.net

Orthoptera (Bush Crickets): In populations of the bush cricket Isophya autumnalis, this compound was identified as a major component of the CHC profile, constituting approximately 7.10% of the total compounds. pensoft.net

The table below summarizes the role of this compound in the identification of select insect species.

| Order | Family | Species | Role of this compound | Reference(s) |

| Diptera | Calliphoridae | Calliphora vomitoria | Species-specific marker, allows differentiation from C. vicina and L. sericata. | nih.gov, mdpi.com |

| Coleoptera | Cerambycidae | Mallodon dasystomus | Female-specific contact pheromone, allows for sex differentiation. | caymanchem.com, gerli.com |

| Coleoptera | Curculionidae | Gonipterus spp. | Variable concentration aids in differentiating species within the genus. | mdpi.com, mdpi.com |

| Hymenoptera | Vespidae | Polistes versicolor | Component of Dufour's gland secretion. | researchcommons.org |

| Orthoptera | Tettigoniidae | Isophya autumnalis | Major component of the cuticular hydrocarbon profile. | pensoft.net |

Differentiation of Plant Genera and Species via Phytochemical Signatures

Just as in insects, the chemical composition of plants, including their hydrocarbon content, provides a basis for taxonomic classification. scielo.brresearchgate.net this compound has been identified as a constituent in a variety of plant species, and its varying concentrations can serve as a phytochemical signature to differentiate between genera, species, and even cultivars.

Rosa hybrida (Rose): Extensive analysis of volatile compounds in different rose cultivars and their gamma-irradiated mutants revealed that this compound is a major component. mdpi.compreprints.org The relative content of this compound showed significant variation among the genotypes, ranging from 14.0% in the 'Aqua' cultivar to 22.8% in the CR-S9 mutant. mdpi.com This demonstrates its utility in distinguishing between closely related plant varieties, which is valuable for breeding programs and cultivar identification. mdpi.com

Other Plant Species: The presence of this compound has been documented across a diverse range of plant families. It has been identified in the leaf extracts of Chasmanthe aethiopica (Iridaceae), Cnidoscolus chayamansa (Euphorbiaceae), Santolina chamaecyparissus (Asteraceae), and Commelina benghalensis (Commelinaceae). nih.govleafletpub.comnih.govaloki.hu It was also found in the root extract of Ferula rutbaensis (Apiaceae). he.com.br The relative abundance of this compound varies considerably among these species, highlighting its potential as part of a broader phytochemical profile for taxonomic differentiation. For example, it constituted 11.24% of the identified compounds in C. chayamansa leaf extract, 6.87% in S. chamaecyparissus, and 2.41% in C. aethiopica. nih.govleafletpub.comnih.gov

The following table presents data on the presence and relative abundance of this compound in various plant species.

| Family | Species | Part Analyzed | Relative Abundance (%) | Reference(s) |

| Rosaceae | Rosa hybrida (various cultivars) | Flower | 14.0 - 22.8 | mdpi.com |

| Asteraceae | Santolina chamaecyparissus | Leaf | 6.87 | nih.gov |

| Euphorbiaceae | Cnidoscolus chayamansa | Leaf | 11.24 | leafletpub.com |

| Iridaceae | Chasmanthe aethiopica | Leaf | 2.41 | nih.gov |

| Apiaceae | Ferula rutbaensis | Root | Not specified | he.com.br |

| Commelinaceae | Commelina benghalensis | Leaf | 1.06 | aloki.hu |

Applications in Biodiversity and Ecological Studies

The chemotaxonomic significance of this compound extends into the broader fields of biodiversity and ecology. By providing a reliable method for species and cultivar identification, it supports more accurate assessments of biological diversity. mdpi.comusc.edu.au

In ecological research, CHC profiles are fundamental to understanding insect behavior and interactions. Since compounds like this compound function as pheromones, they are integral to the study of mating systems, social structures, and chemical communication. gerli.comcaymanchem.compensoft.net The specificity of these chemical signals is a key factor in reproductive isolation and, consequently, in the process of speciation.

Furthermore, the presence of this compound in both plants and insects opens avenues for studying plant-insect interactions. peerj.comfrontiersin.org The hydrocarbon profiles of herbivorous insects can be influenced by their host plants, and specific compounds may play a role in host recognition and selection. Investigating the correlation between the this compound found in weevils and their Eucalyptus host plants, for instance, can provide insights into co-evolutionary relationships and the chemical ecology of herbivory. usc.edu.au In forensic entomology, an application of ecological science, the identification of insect species through their unique CHC signatures, including markers like this compound, is crucial for estimating post-mortem intervals. nih.govmdpi.com

Environmental Fate and Industrial Context of 2 Methylhexacosane

Occurrence in Pyrolysis Products of Waste Materials (e.g., Plastics)

2-Methylhexacosane has been identified as a constituent in the complex mixture of hydrocarbons produced during the pyrolysis of various plastic waste materials. Pyrolysis is a thermal decomposition process that breaks down long-chain polymers in plastics at high temperatures in an oxygen-free environment, converting them into valuable chemical feedstocks or fuels. espublisher.comucc.edu.gh

Research has documented the presence of this compound in the liquid oil fraction derived from the pyrolysis of several types of plastics. For instance, in studies involving the catalytic pyrolysis of mixed plastic waste—including Low-Density Polyethylene (B3416737) (LDPE), High-Density Polyethylene (HDPE), Polypropylene (PP), and Polystyrene (PS)—this compound was detected as one of the many long-chain hydrocarbon products. espublisher.comucc.edu.gh One study identified this compound in the pyrolytic oil from a mix of LDPE, HDPE, and PP, with a conversion rate of waste into liquid petrochemicals and diesel fraction reaching 90%. espublisher.com Another experiment involving the catalytic copyrolysis of used waste plastic and lubricating oil also reported this compound among the C20+ hydrocarbon compounds in the resulting diesel-like fuel. nih.gov

The compound was also found in the pyrolytic solvent produced from biomedical plastic waste under thermal-catalytic pyrolysis conditions. nih.gov The temperatures for these pyrolysis processes typically range from 300 to 500°C, which are optimal for converting plastic waste into liquid products. espublisher.comucc.edu.gh

| Plastic Feedstock | Pyrolysis Conditions | Key Findings | Reference |

|---|---|---|---|

| Mixed Plastics (LDPE, HDPE, PP, PS) | Thermal Pyrolysis | This compound identified in the liquid product with a 91% conversion rate to petrochemicals and diesel fraction. | espublisher.com |

| Used Lubricating Oil & LDPE | Catalytic Pyrolysis (450°C) | Detected as a C20+ hydrocarbon compound in the diesel-like fuel produced. | nih.gov |

| Mixed Plastic Waste (PP, HDPE, LDPE) | Thermal Pyrolysis (350°C) | This compound was among the compounds identified in the resulting crude fuel oil. | ucc.edu.gh |

| Biomedical Plastic Waste | Thermal-Catalytic Pyrolysis (450°C) | Identified as a component in the produced pyrolytic solvent. | nih.gov |

The formation of this compound and other hydrocarbons through the pyrolysis of plastic waste is highly relevant to the concept of a circular economy. stoppoisonplastic.org A circular economy aims to minimize waste and make the most of resources by keeping products and materials in use for as long as possible. stoppoisonplastic.orgfoodpackagingforum.org Chemical recycling via pyrolysis is a key strategy within the circular economy model for managing plastic waste that is difficult to recycle through mechanical means. espublisher.comstoppoisonplastic.org

By converting mixed and contaminated plastic waste into a liquid feedstock, pyrolysis facilitates the transformation of waste into new, high-value materials, such as new plastics or fuels. espublisher.comstoppoisonplastic.org The presence of long-chain alkanes like this compound in pyrolysis oil indicates that the process is successfully breaking down complex polymers into simpler, usable hydrocarbon molecules. This chemical feedstock can then be reintroduced into the manufacturing supply chain, reducing the reliance on virgin fossil fuels and mitigating the environmental burden of plastic pollution. espublisher.com

However, for a truly sustainable circular economy, it is crucial to manage the chemical composition of recycled products to avoid the circulation of hazardous substances. stoppoisonplastic.orgfoodpackagingforum.org The goal is to ensure that the transformation of waste into secondary raw materials yields products that are safe for subsequent use. foodpackagingforum.org Therefore, the detailed characterization of pyrolysis products, including the identification of compounds like this compound, is essential for developing and validating safe and effective chemical recycling technologies.

Ecological Considerations and Environmental Behavior

The environmental behavior of this compound is linked to its physical and chemical properties as a long-chain, branched alkane. It is a solid at room temperature with low water solubility, which influences its fate and transport in various environmental compartments. ontosight.aicaymanchem.com

This compound has been identified as a metabolite in several studies investigating the biodegradation of polyethylene (PE). This suggests that it is an intermediate product formed during the breakdown of the plastic polymer by microorganisms and insects.

For example, research on the biodegradation of LDPE film by marine bacterial isolates, including Bacillus subtilis, revealed the liberation of this compound as a byproduct of the bacterial action. researchgate.net Similarly, a study screening for novel polyethylene-degrading bacteria identified Kosakonia cowanii JNU01, which produced this compound among other alkanes as metabolites during the degradation of PE. nih.govjmb.or.kr

In addition to bacteria, insect larvae have shown the ability to metabolize polyethylene. Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the frass (excrement) from wax moth larvae (Galleria mellonella and Achroia grisella) fed on LDPE film showed the presence of this compound, indicating it is an intermediate of LDPE metabolism by these insects. jeb.co.in The ability of these larvae to digest polyethylene is thought to be related to the structural similarity between PE and their natural food, beeswax. mq.edu.au

While these findings indicate that this compound is part of the biodegradation pathway of polyethylene, predictive models suggest that the compound itself may not be readily biodegradable. thegoodscentscompany.com

| Organism/System | Substrate | Finding | Reference |

|---|---|---|---|

| Kosakonia cowanii JNU01 (Bacterium) | Polyethylene (PE) | This compound was identified as a metabolite of PE biodegradation. | nih.govjmb.or.kr |

| Bacillus subtilis (Marine Bacterium) | Low-Density Polyethylene (LDPE) | Liberated as a by-product during bacterial treatment of LDPE. | researchgate.net |

| Wax Moth Larvae (G. mellonella, A. grisella) | Low-Density Polyethylene (LDPE) | Detected in the frass as an intermediate of LDPE metabolism. | jeb.co.in |

| EPI Suite™ (Prediction Model) | N/A | Prediction indicates the compound is not readily biodegradable. | thegoodscentscompany.com |

There is limited direct research available on the bioaccumulation potential of this compound. caymanchem.com However, as a long-chain hydrocarbon, it is a lipophilic compound, meaning it has a tendency to dissolve in fats, oils, and lipids. chemrj.org Chemicals with these characteristics can have the potential to accumulate in the fatty tissues of organisms, a process known as bioaccumulation. Persistent organic pollutants (POPs), which often include long-chain hydrocarbons, are known to persist in the environment and bioaccumulate in human and animal systems. environmentandecology.com The presence of this compound has been noted in various plant and insect species, which may be indicative of its uptake and presence in biological systems. aloki.humdpi.commedkoo.com

Information regarding the mobility of this compound in environmental compartments such as soil is limited. caymanchem.com Generally, the mobility of organic compounds in the environment is governed by their solubility in water and their tendency to adsorb to soil and sediment particles. As a large hydrocarbon molecule with very low solubility in water, this compound is expected to have low mobility in aqueous environments. ontosight.ai It would likely bind strongly to organic matter in soil and sediment, limiting its movement through the soil column and its transport in groundwater. caymanchem.com

Despite this expected low mobility, the compound has been detected in marine water and sediment samples, such as those from the Alang ship-breaking yard in India, indicating its distribution in aquatic environments as a result of anthropogenic activities. environmentandecology.com Its presence in soil organic matter has also been documented in unique environments like the Antarctic. ufv.br

Future Directions and Research Gaps

Elucidation of Mechanism of Action for Biological Activities

The full spectrum of 2-Methylhexacosane's biological activities and the underlying mechanisms remain largely to be clarified. It is known to function as an insect pheromone, influencing behavior by interacting with olfactory receptors. smolecule.com In some insects, it triggers mating or aggressive responses through signal transduction pathways. For instance, it has been identified as a contact pheromone in the longhorned beetle (Monochamus dasystomus) that facilitates mating and as a modulator of male-to-female aggression in fruit flies (Drosophila melanogaster). lipidmaps.orgtargetmol.comcaymanchem.com

Beyond its role as a pheromone, reports suggest other potential bioactivities, including antimicrobial, antidiabetic, and anticancer properties, often as a component of plant extracts. smolecule.com One study noted its potential to reduce blood cholesterol. researchgate.net The proposed mechanism for its antidiabetic effect involves the inhibition of α-glucosidase activity. However, these findings are preliminary, and the precise molecular targets and pathways for these effects have not been fully elucidated. Future research must focus on isolating the compound and conducting targeted studies to understand how it interacts with cellular components, such as specific enzymes or receptors, to exert these effects.

Standardization of Extraction and Quantification Methodologies

A significant gap in the current body of research is the lack of standardized methods for extracting and quantifying this compound from various natural sources. e-fas.org Studies have employed a range of techniques, making direct comparisons of findings difficult.

Commonly used methods include:

Solvent Extraction : Maceration or homogenization using solvents such as methanol, chloroform, or acetone. researchgate.nete-fas.orgphytopharmajournal.com

Chromatographic Analysis : Gas Chromatography-Mass Spectrometry (GC-MS) is the most prevalent technique for identifying and quantifying the compound in extracts. e-fas.orgphytopharmajournal.comnih.gov High-Performance Thin-Layer Chromatography (HPTLC) has also been used for fingerprinting extracts containing the compound. phytopharmajournal.comhealthinformaticsjournal.com

One study detailed an extraction process from snail tissue involving homogenization in a chloroform-methanol solvent, filtration, and drying under a vacuum rotary evaporator. e-fas.org Another study on plant material described programming the GC-MS oven temperature to effectively separate volatile compounds, including this compound. nih.gov The development of standardized and validated protocols for extraction and quantification is crucial for ensuring the reproducibility and accuracy of research findings, which is a necessary step for any potential clinical or agricultural application. e-fas.org

In Vivo Efficacy and Safety Assessments

Comprehensive in vivo studies are required to validate the efficacy and safety of this compound. e-fas.org While some studies have investigated the biological activities of crude extracts containing this compound, data on the purified substance is scarce. nih.gov For example, a methanolic extract of Catharanthus ovalis, which contains this compound, showed analgesic activity in a tail immersion test in animal models. nih.gov

However, there is a notable lack of published toxicological data. No dedicated acute dermal, oral, or inhalation toxicity studies for this compound were found. cir-safety.org Assessing the safety profile of complex botanical mixtures that contain the compound is considered impractical, highlighting the need for studies on the isolated molecule. cir-safety.org Future research must prioritize systematic in vivo testing to determine the therapeutic efficacy for its reported bioactivities and to establish a comprehensive safety profile before it can be considered for further development. researchgate.nete-fas.org

Investigation of Biosynthetic Origins in Diverse Organisms

Understanding how this compound is synthesized in different organisms is fundamental to potentially manipulating its production for biotechnological purposes. In insects, the biosynthesis of cuticular hydrocarbons (CHCs) like this compound is well-characterized and is known to be derived from the fatty acid synthesis pathway. nih.gov

The process occurs in specialized cells called oenocytes and involves several key steps:

Fatty acid synthases (FAS) produce fatty acyl-CoA. researchgate.net

For methyl-branched CHCs, the incorporation of methylmalonyl-CoA instead of malonyl-CoA occurs during chain elongation. researchgate.net A specific microsomal FAS is believed to be responsible for synthesizing and elongating methyl-branched CHCs. nih.gov

The resulting very-long-chain fatty acids are reduced to aldehydes and then decarbonylated to form the final hydrocarbon. researchgate.net

While the pathway in insects is relatively clear, its biosynthetic origins in plants and other organisms, such as mollusks, are less understood. e-fas.orgslu.se In plants, it is likely synthesized via secondary metabolite pathways such as the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. slu.se Further investigation into the specific enzymes and genes involved in its production across different kingdoms is a critical future research direction. e-fas.org

Role in Complex Biological Systems (e.g., Periapical Lesion Remodeling)